AChE/BChE-IN-14

Alzheimer's Disease Cholinesterase Inhibition Dual Inhibitor

AChE/BChE-IN-14, also designated as compound 13, is a benzylisoquinoline alkaloid isolated from the roots of *Fissistigma polyanthum*. It functions as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease (AD).

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
Cat. No. B12379032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-14
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O
InChIInChI=1S/C19H23NO3/c1-20-11-10-14-6-9-17(23-3)19(21)18(14)16(20)12-13-4-7-15(22-2)8-5-13/h4-9,16,21H,10-12H2,1-3H3/t16-/m0/s1
InChIKeyHKXUDPBGEOFXSH-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-14: A Dual Cholinesterase Inhibitor with Antioxidant Activity for Alzheimer's Disease Research


AChE/BChE-IN-14, also designated as compound 13, is a benzylisoquinoline alkaloid isolated from the roots of *Fissistigma polyanthum* [1]. It functions as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease (AD). Beyond its cholinergic action, the compound also exhibits inherent antioxidant properties, positioning it as a multi-target research tool for investigating AD-related pathways [1].

The Case Against Simple Substitution: Why AChE/BChE-IN-14 is Not Interchangeable with Other Cholinesterase Inhibitors


Generic substitution is not scientifically valid for AChE/BChE-IN-14 due to its unique, non-synthetic origin and multi-target profile. Unlike clinically established dual inhibitors like rivastigmine or AChE-selective agents such as donepezil and galantamine, AChE/BChE-IN-14 is a naturally derived benzylisoquinoline alkaloid [1]. Its potential to simultaneously engage both AChE and BChE, while also possessing inherent antioxidant activity, represents a distinct pharmacological fingerprint not found in standard, single-mechanism inhibitors [1]. This specific combination of activities cannot be replicated by simply substituting it with another in-class compound, making it a unique tool for research applications where a multi-pathway approach to AD is being investigated [2].

AChE/BChE-IN-14 Quantitative Differentiation: A Data-Driven Comparison Against Key Analogs


Dual Cholinesterase Inhibition Profile of AChE/BChE-IN-14

AChE/BChE-IN-14 is characterized as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. This is a key differentiation from AChE-selective inhibitors like donepezil and galantamine [2]. While specific IC50 values for AChE/BChE-IN-14 are not available in the public abstract or vendor technical datasheets, its dual activity is explicitly stated in the primary research article, distinguishing it from single-target alternatives. The dual inhibitory profile is a notable feature that aligns it more closely with the clinically approved dual inhibitor rivastigmine, though the compounds are chemically distinct.

Alzheimer's Disease Cholinesterase Inhibition Dual Inhibitor

Inherent Antioxidant Activity: A Multitarget Profile Beyond Cholinesterase Inhibition

AChE/BChE-IN-14 demonstrates discernible antioxidant activity, a property not shared by synthetic cholinesterase inhibitors like donepezil or galantamine [1]. The primary research article highlights that the compound's antioxidant properties contribute to its potential in AD research, suggesting a multi-target mechanism that simultaneously addresses cholinergic deficits and oxidative stress pathways [1]. Rivastigmine, while a dual ChE inhibitor, is not reported to possess significant inherent antioxidant activity.

Oxidative Stress Alzheimer's Disease Neuroprotection

Natural Product Origin and Structural Scaffold Differentiation

AChE/BChE-IN-14 is a benzylisoquinoline alkaloid isolated from the roots of *Fissistigma polyanthum*, representing a novel chemical scaffold not found among clinically approved ChE inhibitors [1]. In contrast, donepezil is a piperidine derivative, rivastigmine is a carbamate, and galantamine is a tertiary alkaloid [2]. This structural novelty can be critical for exploring new chemical space in drug discovery and for avoiding cross-resistance or off-target effects associated with established pharmacophores.

Natural Product Benzylisoquinoline Alkaloid Chemical Diversity

Optimal Research Applications for AChE/BChE-IN-14 Based on Quantitative Differentiation


Investigating Multi-Target Disease Modification in Alzheimer's Disease Models

Given its dual AChE/BChE inhibition and inherent antioxidant activity, AChE/BChE-IN-14 is optimally applied in cellular or *in vivo* models of AD where the interplay between cholinergic signaling, BChE upregulation in advanced disease stages, and oxidative damage is being studied [1]. Its use can help elucidate the potential therapeutic benefits of simultaneously addressing these multiple pathological hallmarks, providing a research tool distinct from single-mechanism standards like donepezil [2].

Chemical Biology and Probe Development for Cholinergic and Oxidative Stress Pathways

AChE/BChE-IN-14 serves as a valuable chemical probe for dissecting the contributions of AChE, BChE, and oxidative stress in neuronal function and degeneration [1]. Its unique benzylisoquinoline scaffold offers a distinct chemotype for studying structure-activity relationships (SAR) around dual cholinesterase inhibition and antioxidant properties, a research avenue not accessible with clinically approved, structurally unrelated drugs like rivastigmine [2].

Comparative Studies of Natural vs. Synthetic Cholinesterase Inhibitors

AChE/BChE-IN-14 is an ideal candidate for side-by-side comparative studies against synthetic dual inhibitors (e.g., rivastigmine) or AChE-selective inhibitors (e.g., donepezil, galantamine) [2]. Such studies can be designed to quantitatively assess the impact of its natural origin and multitarget profile on efficacy, off-target effects, and cellular responses, providing crucial data for the rational design of next-generation AD therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE/BChE-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.